Gly-Arg-Ala-Asp-Ser-Pro

Übersicht

Beschreibung

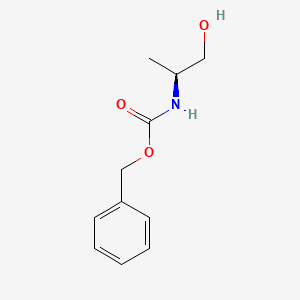

H-Gly-Arg-Ala-Asp-Ser-Pro-OH is a synthetic peptide composed of the amino acids glycine, arginine, alanine, aspartic acid, serine, and proline. This peptide is often used as an inactive control in studies involving fibronectin inhibitors. It is known for its role in various biochemical and physiological processes, particularly in cell adhesion and signaling pathways .

Wissenschaftliche Forschungsanwendungen

H-Gly-Arg-Ala-Asp-Ser-Pro-OH has a wide range of applications in scientific research:

Chemistry: Used as a control peptide in studies involving fibronectin inhibitors.

Biology: Investigated for its role in cell adhesion and signaling pathways.

Medicine: Explored for potential therapeutic applications in wound healing and tissue engineering.

Industry: Utilized in the development of biomaterials and coatings for medical devices.

Wirkmechanismus

The mechanism of action of H-Gly-Arg-Ala-Asp-Ser-Pro-OH involves its interaction with cell surface receptors and proteins. It acts as an inactive control peptide for fibronectin inhibitors, meaning it does not compete with adenosine triphosphate (ATP) and does not exhibit reversible binding. The peptide’s effects are mediated through its specific amino acid sequence, which influences its binding affinity and activity .

Biochemische Analyse

Biochemical Properties

Gly-Arg-Ala-Asp-Ser-Pro plays a significant role in biochemical reactions, particularly in studies involving integrin-binding peptides. This peptide does not bind to integrins, making it an ideal negative control in experiments designed to observe the role of Arg-Gly-Asp-binding integrins in cell adhesion and signaling . This compound interacts with various biomolecules, including integrins, but does not induce the same responses as integrin-binding peptides. This interaction is crucial for understanding the specificity and function of integrin-binding peptides in cellular processes.

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in studies involving cell adhesion and signaling pathways. As a non-binding peptide, this compound does not activate integrin-mediated signaling pathways, making it a valuable tool for studying the effects of integrin-binding peptides on cell function . This peptide can be used to observe the baseline cellular responses in the absence of integrin activation, providing a clearer understanding of the specific effects of integrin-binding peptides on cell signaling, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with integrins without inducing integrin-mediated responses. This peptide does not bind to integrins, thereby preventing the activation of downstream signaling pathways that are typically triggered by integrin-binding peptides . By serving as a negative control, this compound helps researchers identify the specific molecular interactions and pathways activated by integrin-binding peptides, such as Arg-Gly-Asp-Ser and Gly-Arg-Gly-Asp-Ser-Pro.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, depending on its stability and degradation. This peptide is typically stable when stored at -20°C and protected from light . Long-term studies have shown that this compound maintains its non-binding properties, making it a reliable negative control for extended experiments. Any degradation of the peptide could potentially affect its efficacy as a control, highlighting the importance of proper storage and handling.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. As a non-binding peptide, it is generally used in controlled experiments to observe the baseline effects in the absence of integrin activation . High doses of this compound have not been associated with toxic or adverse effects, making it a safe and effective control in animal studies. It is essential to determine the appropriate dosage for each specific experiment to ensure accurate and reliable results.

Metabolic Pathways

This compound is involved in metabolic pathways related to integrin signaling. Although it does not bind to integrins, it can influence the overall metabolic flux by serving as a control in studies involving integrin-binding peptides . This peptide does not interact with specific enzymes or cofactors, but its presence can help researchers understand the metabolic changes induced by integrin-binding peptides.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its non-binding nature. This peptide does not interact with specific transporters or binding proteins, allowing it to remain relatively stable and evenly distributed in cellular environments . Its non-binding properties make it an ideal control for studying the transport and distribution of integrin-binding peptides.

Subcellular Localization

This compound does not have specific targeting signals or post-translational modifications that direct it to particular compartments or organelles. As a result, it remains evenly distributed within the cellular environment . This non-specific localization is beneficial for its role as a negative control, allowing researchers to observe the baseline subcellular distribution in the absence of integrin binding.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Arg-Ala-Asp-Ser-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, arginine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (alanine, aspartic acid, serine, and proline).

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of H-Gly-Arg-Ala-Asp-Ser-Pro-OH follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

H-Gly-Arg-Ala-Asp-Ser-Pro-OH can undergo various chemical reactions, including:

Oxidation: The serine residue can be oxidized to form a hydroxyl group.

Reduction: The peptide can be reduced to break disulfide bonds if present.

Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents such as DIC or HOBt.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield a hydroxylated peptide, while reduction can result in a peptide with broken disulfide bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

H-Gly-Arg-Gly-Asp-Ser-Pro-OH: Another peptide with a similar sequence but includes glycine instead of alanine.

H-Arg-Gly-Asp-Ser-OH: A shorter peptide with a similar sequence.

H-Gly-Pro-Arg-Pro-OH: A peptide with a different sequence but similar functional properties.

Uniqueness

H-Gly-Arg-Ala-Asp-Ser-Pro-OH is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its role as an inactive control peptide for fibronectin inhibitors sets it apart from other peptides with similar sequences .

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39N9O10/c1-11(28-19(38)12(29-16(34)9-24)4-2-6-27-23(25)26)18(37)30-13(8-17(35)36)20(39)31-14(10-33)21(40)32-7-3-5-15(32)22(41)42/h11-15,33H,2-10,24H2,1H3,(H,28,38)(H,29,34)(H,30,37)(H,31,39)(H,35,36)(H,41,42)(H4,25,26,27)/t11-,12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJRGURCDKCPCI-YTFOTSKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39N9O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Gly-Arg-Ala-Asp-Ser-Pro differ from the Arg-Gly-Asp-Ser (RGDS) peptide, and why is this difference significant in research?

A1: this compound serves as a negative control peptide in experiments studying the effects of Arg-Gly-Asp-Ser (RGDS). The crucial distinction lies in the substitution of Glycine (Gly) for Arginine (Arg) in the second position of the peptide sequence. RGDS, containing the cell adhesion motif Arg-Gly-Asp, actively binds to integrins, a family of cell surface receptors that mediate cell attachment to the extracellular matrix. [, , , ] This binding triggers various downstream cellular responses, including adhesion, migration, and proliferation.

Q2: Can you provide specific examples from the research papers where this compound was used as a control, and what did these studies reveal?

A2: Certainly. In a study investigating the role of integrins in airway smooth muscle remodeling in asthma, researchers used this compound as a control for the RGDS peptide. [] They found that RGDS effectively attenuated allergen-induced airway smooth muscle hyperplasia and hypercontractility, while this compound showed no effect. This result confirmed that the observed effects were specific to the integrin-binding capacity of the RGDS peptide.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Phenylethyl)piperidin-4-yl]methanol](/img/structure/B1336640.png)